molecular formula C11H19NO5 B8218170 (2R,5R)-1-[(tert-butoxy)carbonyl]-5-hydroxypiperidine-2-carboxylic acid

(2R,5R)-1-[(tert-butoxy)carbonyl]-5-hydroxypiperidine-2-carboxylic acid

Cat. No.: B8218170
M. Wt: 245.27 g/mol
InChI Key: DKOIPAZERNXIHU-HTQZYQBOSA-N
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Description

(2R,5R)-1-[(tert-butoxy)carbonyl]-5-hydroxypiperidine-2-carboxylic acid: is a chiral compound with significant importance in organic synthesis and medicinal chemistry. This compound is a derivative of piperidine, a six-membered heterocyclic amine, and features both a hydroxyl group and a carboxylic acid group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,5R)-1-[(tert-butoxy)carbonyl]-5-hydroxypiperidine-2-carboxylic acid typically involves the protection of the amine group in piperidine, followed by selective functionalization at the 2 and 5 positions. One common method includes:

    Protection of the amine group: The piperidine is reacted with tert-butyl chloroformate to form the tert-butoxycarbonyl (Boc) protected amine.

    Hydroxylation at the 5-position: This can be achieved through various methods, including asymmetric dihydroxylation.

    Carboxylation at the 2-position: This step often involves the use of carboxylating agents under controlled conditions to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can undergo substitution reactions to form various derivatives, such as esters or ethers.

Common Reagents and Conditions:

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.

Major Products:

    Oxidation: (2R,5R)-1-[(tert-butoxy)carbonyl]-5-oxopiperidine-2-carboxylic acid.

    Reduction: (2R,5R)-1-[(tert-butoxy)carbonyl]-5-hydroxypiperidine-2-methanol.

    Substitution: Various esters or ethers depending on the substituent introduced.

Scientific Research Applications

Antibiotic Development

One of the primary applications of (2R,5R)-1-[(tert-butoxy)carbonyl]-5-hydroxypiperidine-2-carboxylic acid is in the synthesis of antibiotics that target β-lactamase enzymes. These enzymes are responsible for antibiotic resistance in bacteria, making the development of inhibitors crucial for effective treatment options. The compound serves as an intermediate in the synthesis of novel β-lactamase inhibitors, which are vital for combating resistant bacterial strains .

Synthetic Intermediates

The compound is also utilized as a synthetic intermediate in the production of various bioactive molecules. Its versatile functional groups allow for further modifications that can lead to compounds with diverse pharmacological activities. For example, derivatives of this compound have been explored for their potential anti-inflammatory and analgesic properties .

Case Study 1: Synthesis of β-lactamase Inhibitors

A study demonstrated the effectiveness of this compound in synthesizing a series of β-lactamase inhibitors. The research highlighted its ability to improve the efficacy of existing antibiotics against resistant bacterial strains. The synthesized inhibitors showed promising results in vitro against various β-lactamase-producing pathogens .

Case Study 2: Anti-inflammatory Properties

Another investigation focused on derivatives of this compound that exhibited anti-inflammatory effects. The study involved modifying the hydroxyl group at position 5 to enhance its bioactivity, leading to compounds that significantly reduced inflammation markers in animal models .

Mechanism of Action

The mechanism of action of (2R,5R)-1-[(tert-butoxy)carbonyl]-5-hydroxypiperidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of both hydroxyl and carboxylic acid groups allows it to form hydrogen bonds and ionic interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (2R,5R)-1-[(tert-butoxy)carbonyl]-5-oxopiperidine-2-carboxylic acid: Similar structure but with a ketone group instead of a hydroxyl group.

    (2R,5R)-1-[(tert-butoxy)carbonyl]-5-hydroxypiperidine-2-methanol: Similar structure but with an alcohol group instead of a carboxylic acid group.

Uniqueness

  • The combination of hydroxyl and carboxylic acid groups in (2R,5R)-1-[(tert-butoxy)carbonyl]-5-hydroxypiperidine-2-carboxylic acid provides unique reactivity and versatility in synthesis.
  • Its chiral nature makes it valuable in asymmetric synthesis, allowing for the production of enantiomerically pure compounds.

Biological Activity

The compound (2R,5R)-1-[(tert-butoxy)carbonyl]-5-hydroxypiperidine-2-carboxylic acid is a chiral piperidine derivative that plays a significant role in organic synthesis and medicinal chemistry. Its structure includes both a hydroxyl group and a carboxylic acid group, which enhances its biological activity and versatility as an intermediate in the synthesis of various pharmaceuticals. This article explores the biological activity of this compound, summarizing key research findings, potential applications, and mechanisms of action.

  • Molecular Formula : C₁₁H₁₉NO₅
  • Molecular Weight : 245.27 g/mol
  • CAS Number : 1932491-66-1

The compound's chiral nature allows for specific interactions with biological targets, making it particularly valuable in the development of enantiomerically pure pharmaceuticals.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of hydroxyl and carboxylic acid groups facilitates hydrogen bonding and ionic interactions, which are crucial for binding to biological macromolecules.

Applications in Medicinal Chemistry

  • Enzyme Inhibition : Research indicates that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been identified as a potential inhibitor of acetyl-CoA carboxylase (ACC), which plays a critical role in fatty acid metabolism .
  • Synthesis of Bioactive Molecules : The compound serves as a building block for synthesizing biologically active molecules, including enzyme inhibitors and receptor agonists. Its structural features allow for modifications that can enhance pharmacological properties.
  • Therapeutic Potential : Preliminary studies suggest that derivatives of this compound may have therapeutic applications in treating neurological disorders and infections due to their ability to modulate enzyme activity .

Case Study 1: ACC Inhibition

A study highlighted the efficacy of this compound as an ACC inhibitor. The compound demonstrated significant inhibition rates against both ACC1 and ACC2 enzymes, suggesting its potential use in managing metabolic disorders such as obesity and dyslipidemia .

Case Study 2: Synthesis of β-Lactam Antibiotics

In another research context, this compound was utilized as an intermediate in the synthesis of β-lactam antibiotics. The synthesis involved several steps where the compound's functional groups facilitated the formation of complex structures essential for antibiotic activity .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
(2R,5R)-1-[(tert-butoxy)carbonyl]-5-oxopiperidine-2-carboxylic acidContains a ketone instead of a hydroxyl groupPotentially different enzyme interaction profiles
(2R,5R)-1-[(tert-butoxy)carbonyl]-5-hydroxypiperidine-2-methanolHas an alcohol instead of a carboxylic acidVarying reactivity in synthetic pathways

The comparative analysis illustrates that structural modifications can significantly impact the biological activity and synthetic utility of piperidine derivatives.

Properties

IUPAC Name

(2R,5R)-5-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-6-7(13)4-5-8(12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOIPAZERNXIHU-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](CC[C@@H]1C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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